![molecular formula C9H12N2O6 B584034 [2'-13C]uridine CAS No. 478511-11-4](/img/structure/B584034.png)
[2'-13C]uridine
Overview
Description
[2'-¹³C]Uridine is a stable isotope-labeled nucleoside where the carbon atom at the 2' position of the ribose moiety is replaced with carbon-13 (¹³C). This modification preserves the biochemical functionality of uridine—a key component of RNA—while enabling precise tracking of metabolic pathways and conformational studies via ¹³C nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2’-13C]uridine typically involves the incorporation of carbon-13 into the ribose sugar, followed by the formation of the nucleoside. One common method starts with the condensation of potassium cyanide labeled with carbon-13 with D-erythrose to produce a mixture of D-[1-13C]ribose and D-[1-13C]arabinose. These epimers are then separated using ion-exchange chromatography. The D-[1-13C]arabinose is converted to D-[2-13C]ribose using a nickel (II) diamine complex. The labeled ribose is then coupled with uracil to form [2’-13C]uridine .
Industrial Production Methods
Industrial production of [2’-13C]uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and high-purity reagents to ensure the consistent production of the labeled compound. The use of ion-exchange chromatography and other purification techniques is essential to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
[2’-13C]uridine undergoes various chemical reactions, including:
Oxidation: The ribose moiety can be oxidized to form uridine-5’-aldehyde.
Reduction: Reduction of the uracil ring can lead to dihydrouridine.
Substitution: The hydroxyl groups on the ribose can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Uridine-5’-aldehyde.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the reagent used.
Scientific Research Applications
[2’-13C]uridine is widely used in scientific research, including:
Chemistry: Studying nucleoside transport and metabolism.
Biology: Tracing metabolic pathways in cells.
Medicine: Investigating the pharmacokinetics of nucleoside analogs.
Industry: Used in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of [2’-13C]uridine involves its incorporation into nucleic acids, allowing researchers to trace its metabolic fate. The labeled carbon-13 isotope acts as a tracer, enabling the study of nucleoside transport and metabolism. The compound interacts with nucleoside transporters and enzymes involved in nucleic acid synthesis and degradation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈(¹³C)H₁₂N₂O₆ (molecular weight: 245.2) .
- Synthesis: Economically synthesized via Kiliani–Fischer synthesis, involving condensation of K¹³CN with D-erythrose, followed by epimer separation using ion-exchange chromatography .
- Applications :
- Metabolic flux analysis (MFA) to study RNA synthesis and degradation .
- Conformational studies of nucleosides, leveraging the linear relationship between 2'-substituent electronegativity and ¹³C chemical shifts at C2' .
- Substrate binding affinity assays in membrane transporters (e.g., NupC in E. coli) .
The table below compares [2'-¹³C]uridine with other ¹³C-labeled nucleosides and derivatives, highlighting structural differences, labeling positions, and applications.
Key Research Findings and NMR Insights
Electronegativity and Conformational Studies
- The ¹³C chemical shift at C2' in [2'-¹³C]uridine is linearly correlated with the electronegativity of the 2'-substituent. For example, hydroxyl (OH) groups at C2' result in a δ¹³C of ~74.5 ppm, whereas electronegative substituents (e.g., fluorine) would induce upfield shifts .
- In contrast, 2'-deoxyuridine lacks the 2'-OH group, leading to distinct ribose puckering and altered NMR profiles .
Metabolic and Binding Studies
- Transporter Binding : [1'-¹³C]uridine exhibits a dissociation constant (Kₑd) of ~2.6 mM for E. coli NupC, while mutations (e.g., G146C) reduce affinity (Kₑd = 11.9 mM) .
- Enzymatic Modifications : In UDP-L-Ara4N (a uridine derivative), C4 shifts upfield by −40.6 ppm upon enzymatic amination, demonstrating site-specific isotopic sensitivity .
Advantages Over Multi-Labeled Analogs
Biological Activity
[2'-13C]uridine is a stable isotope-labeled form of uridine, a pyrimidine nucleoside that plays a critical role in cellular metabolism and nucleic acid synthesis. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.
Metabolic Pathways
Uridine can be synthesized through de novo pathways or salvaged from nucleic acids. The metabolism of uridine involves several key processes:
- De Novo Synthesis : Uridine is synthesized from glutamine through the action of the CAD enzyme complex, which catalyzes the formation of carbamoyl phosphate and subsequent intermediates leading to uridine monophosphate (UMP) production.
- Salvage Pathway : Uridine can be recycled from RNA breakdown products via uridine-cytidine kinase (UCK), which phosphorylates uridine to UMP, facilitating nucleotide synthesis and energy metabolism.
- Catabolism : Uridine is catabolized to ribose-1-phosphate and uracil through the action of uridine phosphorylase (UPP1), linking it to central carbon metabolism and energy production pathways .
Biological Effects
The biological activity of this compound has been studied in various contexts, particularly concerning its role in cancer metabolism and neuroprotection.
Cancer Metabolism
Recent studies have shown that uridine supplementation can enhance the metabolic flexibility of pancreatic ductal adenocarcinoma (PDA) cells under glucose-restricted conditions. Key findings include:
- Increased Reducing Potential : Uridine supplementation was found to boost the cellular reducing potential, facilitating metabolic processes even in low-glucose environments. This effect was observed through metabolomics analyses, which indicated increased levels of glycolytic intermediates and lactate secretion in treated cells .
- Enhanced Anabolism : Uridine's role in promoting anabolic processes was demonstrated by elevated amino acid levels and TCA cycle intermediates, suggesting that it supports biosynthetic pathways crucial for tumor growth .
- In Vivo Studies : In animal models, this compound was shown to be effectively taken up by tumors, with significant incorporation into various metabolic intermediates, indicating its utility as a tracer for studying nucleotide metabolism in cancer .
Neuroprotective Effects
Uridine has been implicated in neuroprotection and cognitive function enhancement. It is believed to play a role in:
- Neurotransmitter Regulation : Uridine contributes to the synthesis of neurotransmitters and may help mitigate cognitive decline associated with neurodegenerative diseases.
- Cellular Energy Homeostasis : By participating in ATP synthesis and maintaining cellular energy levels, uridine may protect against neuronal cell death under stress conditions .
Research Findings
Recent research highlights several important aspects of this compound's biological activity:
- Metabolomic Profiling : Studies using liquid chromatography-mass spectrometry (LC-MS) have revealed that uridine supplementation leads to significant changes in metabolite profiles, including increased uracil levels and enhanced glycolytic flux, confirming its role as a metabolic substrate .
- Therapeutic Potential : The ability of uridine to support cellular metabolism under stress conditions suggests potential therapeutic applications in cancer treatment and neurodegenerative disorders .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Pancreatic Cancer Models : In vitro experiments demonstrated that PDA cells treated with uridine showed improved viability and metabolic activity under glucose deprivation conditions. This was corroborated by in vivo studies where tumors exhibited significant uptake of labeled uridine .
- Neuroprotective Studies : Animal models assessing cognitive function after uridine administration indicated improvements in learning and memory tasks, suggesting a protective effect against cognitive decline .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing [2'-13C]uridine with high isotopic purity?
Synthesis of this compound requires precise enzymatic or chemical incorporation of the 13C isotope at the 2'-ribose position. A combined enzymatic and chemical approach (e.g., using phosphoramidite chemistry) ensures regioselective labeling . Isotopic purity (>98%) is validated via 13C NMR and mass spectrometry (MS), with baseline resolution of the 13C peak at δ ~73–75 ppm (ribose C2') . For regulatory compliance, provide a characterization checklist including 1H/13C NMR, HRMS, and isotopic enrichment data .
Q. How is this compound used to study nucleoside conformation via NMR?
The 13C label at the 2'-ribose position allows direct observation of ribose puckering and glycosidic bond dynamics. In 13C NMR, chemical shifts (e.g., δ 73.5 ppm for C2') correlate with substituent electronegativity and sugar conformation (C3'-endo vs. C2'-endo) . For example, a 0.5 ppm downfield shift in C2' indicates increased electronegativity at adjacent positions. Use 2D experiments (HSQC, HMBC) to resolve overlaps with metabolites like glucose .
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Extraction: Use cold methanol/water (80:20) to quench metabolism and extract nucleosides.
- Detection: LC-MS/MS with a C18 column and MRM transitions for m/z 245→113 (unlabeled) and 246→114 ([2'-13C]).
- Calibration: Include internal standards (e.g., [15N2]-uridine) to correct for ion suppression .
Advanced Research Questions
Q. How can this compound resolve contradictions in metabolic flux analysis (MFA) of RNA synthesis?
13C labeling patterns in RNA-derived nucleotides reflect flux through salvage vs. de novo pathways. For MFA:
Labeling: Administer this compound to cells and track incorporation into UTP/RNA via LC-MS or NMR.
Modeling: Use isotopomer spectral analysis to distinguish competing pathways (e.g., UTK1 vs. UCK2 kinase activity).
Troubleshooting: If data conflicts (e.g., unexpected 13C enrichment), validate isotopic steady-state assumptions or check for compartmentalized pools .
Q. What NMR strategies mitigate spectral overlap when studying this compound in complex biological samples?
In brain extracts or microbial cultures, the 5'-CH2 peak (δ 3.81 ppm, 1H) overlaps with α-glucose. Solutions:
- Pulse sequences: Use 13C-filtered HSQC to isolate uridine signals.
- Isotopic dilution: Spike with unlabeled uridine to distinguish labeled vs. natural abundance peaks .
- Dynamic NMR: Monitor temperature-dependent chemical shift changes to resolve overlaps .
Q. How do mutations in nucleoside transporters affect this compound binding kinetics?
Use 13C CP-MAS NMR to measure dissociation constants (Kd) and off-rates (koff):
Titration assays: Compete this compound with unlabeled substrate; fit intensity vs. concentration curves to estimate Kd .
Variable contact time CP-MAS: Simulate koff values (e.g., 300–400 s⁻¹ for WT NupC) using Monte Carlo methods.
Mutant analysis: Compare Kd trends (e.g., S142C: 3.1 mM vs. WT: 2.6 mM) to identify critical binding residues .
Q. Data Interpretation & Experimental Design
Q. How to address discrepancies in reported 13C chemical shifts for this compound across studies?
Q. What controls are essential when using this compound in RNA turnover studies?
- Negative controls: Use RNA polymerase inhibitors (e.g., actinomycin D) to confirm incorporation is replication-dependent.
- Isotopic controls: Compare with [1'-13C]uridine to rule out position-specific artifacts.
- Degradation checks: Monitor 13C-lactate (via glycolysis) to assess uridine catabolism .
Q. Integration with Other Isotopic Labels
Q. How to design dual-isotope experiments combining this compound and [15N2]uracil?
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-OGBLAGJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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